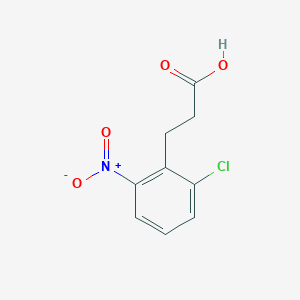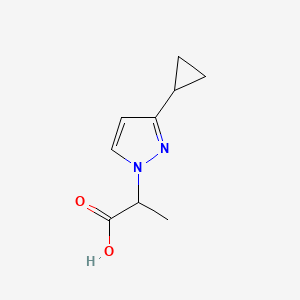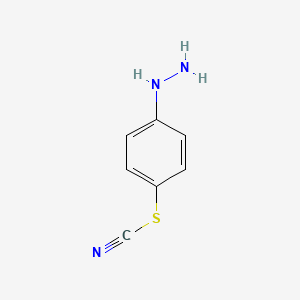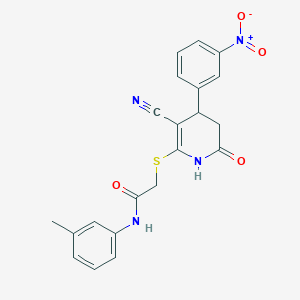![molecular formula C11H15F2NO B2487649 (2,2-Difluorethyl)[2-(3-Methoxyphenyl)ethyl]amin CAS No. 1245807-48-0](/img/structure/B2487649.png)
(2,2-Difluorethyl)[2-(3-Methoxyphenyl)ethyl]amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated amine derivatives, including "(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine", often involves regioselective anodic methoxylation of N-(fluoroethyl)amines. This process introduces a methoxy group preferentially adjacent to the fluoromethyl group, leveraging the electronic effects of the fluorine atoms for regioselectivity (Fuchigami & Ichikawa, 1994). Another approach is the catalyst-free domino reaction of ethyl 4-hydroxyalkyl-2-ynoate with N-heteroaryl-methyl-N-2,2-difluoroethan-1-amine, demonstrating the versatility of synthetic routes to access such fluorinated amines (Zhao et al., 2020).
Molecular Structure Analysis
The molecular structure of fluorinated amines, including this compound, often exhibits significant influence from the fluorine atoms, affecting electron distribution and molecular geometry. These effects can be analyzed through X-ray diffraction, NMR, and computational methods to understand the compound's stereochemistry and electronic environment. The molecular structure greatly influences its reactivity and interaction with other molecules.
Chemical Reactions and Properties
Fluorinated amines participate in a variety of chemical reactions, exploiting the unique reactivity of the fluorine atom. They are involved in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other groups, and in the formation of carbon-carbon bonds adjacent to fluorine, which is otherwise challenging (Fuchigami & Ichikawa, 1994). The presence of fluorine also affects the compound's acidity and basicity, influencing its behavior in acid-base reactions.
Wissenschaftliche Forschungsanwendungen
- Forscher haben die elektrophile 2,2-Difluorethylierung von Thiol-, Amin- und Alkoholnukleophilen unter Verwendung eines hypervalenten Iodreagenzes demonstriert. Diese Methode ermöglicht den Zugang zu einer breiten Palette von 2,2-Difluorethylierten Nukleophilen, einschließlich Medikamenten wie Captopril, Normorphin und Mefloquin .
Medizinische Chemie und Wirkstoffdesign
Eigenschaften
IUPAC Name |
2,2-difluoro-N-[2-(3-methoxyphenyl)ethyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO/c1-15-10-4-2-3-9(7-10)5-6-14-8-11(12)13/h2-4,7,11,14H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGBFLFGVSNUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B2487569.png)






![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2487582.png)

![N-(2,5-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2487584.png)

![Methyl 3-(3-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)thioureido)benzo[b]thiophene-2-carboxylate](/img/structure/B2487586.png)
![N-(3,4-difluorophenyl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2487588.png)